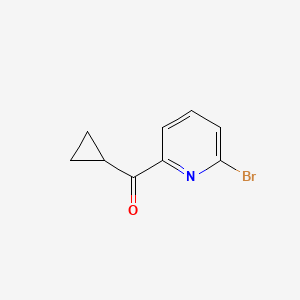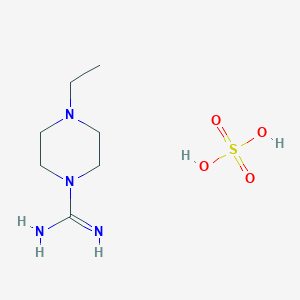![molecular formula C10H11Cl2NO2 B1394114 N-[2-(2,5-dichlorophenoxy)ethyl]acetamide CAS No. 1188262-61-4](/img/structure/B1394114.png)
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Übersicht
Beschreibung
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 255.14 g/mol. It is a member of the phenoxyalkanoic acid family of herbicides, which are known for their selective action on broadleaf weeds.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, has shown potential as an anticancer drug. This compound was synthesized and its structure was analyzed, revealing its potential for targeting the VEGFr receptor in cancer treatment (Sharma et al., 2018).
Pesticidal Applications
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, have been characterized as potential pesticides. X-ray powder diffraction data provided detailed structural insights into these compounds, underscoring their pesticidal potential (Olszewska et al., 2009).
Herbicidal and Environmental Impacts
- The metabolism of chloroacetamide herbicides, including compounds similar to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, was studied in human and rat liver microsomes. The research indicated complex metabolic pathways that could be relevant in understanding the environmental and health impacts of such herbicides (Coleman et al., 2000).
Pharmaceutical Development
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study highlighted their promising applications in pharmaceuticals (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBSRFBRHIWYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)

![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)


methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)





![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
